N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound featuring a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of thiazole derivatives with appropriate carboxylic acid derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the fused pyridine-thiazole structure.
Oxidation and Reduction Reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully chosen to optimize yield and purity.
Types of Reactions:
Oxidation Reactions:
Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Nucleophiles such as ammonia, amines, and halides are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Saturated derivatives with reduced oxygen content.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with similar structures and properties.
Pyridine Derivatives: Compounds featuring pyridine rings with similar functional groups.
Hybrid Compounds: Compounds that combine thiazole and pyridine rings in different configurations.
Uniqueness: N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h5-6H,3-4H2,1-2H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFWOPGSUIJEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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